α4β2 nAChR Binding Affinity
The target compound demonstrates potent binding to the α4β2 nicotinic acetylcholine receptor (nAChR) with an EC50 of 1.40 nM, as measured by inhibition of [3H]dopamine release in rat brain tissue [1]. This specific interaction profile for the unsubstituted core is a key differentiator from its 5-amine derivative (CAS: 1376320-00-1), which is reported to have no binding affinity for the Beta-1 adrenergic receptor, indicating a distinct target selectivity that is not preserved across the class .
| Evidence Dimension | Binding affinity (EC50) for α4β2 nicotinic acetylcholine receptor |
|---|---|
| Target Compound Data | EC50 = 1.40 nM |
| Comparator Or Baseline | Comparator: 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine (CAS 1376320-00-1). Baseline: No affinity for Beta-1 adrenergic receptor. |
| Quantified Difference | Target exhibits high nanomolar affinity for nAChR; comparator has no detectable affinity for a related GPCR. |
| Conditions | In vitro binding assay; inhibition of [3H]dopamine release in rat brain tissue. |
Why This Matters
This specific, high-affinity target engagement is not a class-wide feature, making this exact compound the required material for studies focused on nAChR modulation.
- [1] BindingDB. Binding Affinity Data for Monomer ID 50115289. http://www.bindingdb.org/ View Source
